Methyl 2-amino-5-bromobenzoate molecular weight
Methyl 2-amino-5-bromobenzoate molecular weight
An In-depth Technical Guide to Methyl 2-amino-5-bromobenzoate
This technical guide provides a comprehensive overview of Methyl 2-amino-5-bromobenzoate, a key biochemical reagent and building block in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Compound Properties
Methyl 2-amino-5-bromobenzoate is an organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring an aminobenzoate core with a bromine substituent, makes it a versatile precursor for creating more complex chemical entities.
Quantitative Data Summary
The physicochemical properties of Methyl 2-amino-5-bromobenzoate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 230.06 g/mol | [2][3][4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [3][5] |
| CAS Number | 52727-57-8 | [2][6] |
| Melting Point | 72-74 °C | [2][6] |
| Boiling Point | 286.3 ± 20.0 °C (Predicted) | |
| Density | 1.578 ± 0.06 g/cm³ (Predicted) | |
| Linear Formula | BrC₆H₃(NH₂)CO₂CH₃ | [2] |
| SMILES String | COC(=O)c1cc(Br)ccc1N | [2] |
| InChI Key | QVNYNHCNNGKULA-UHFFFAOYSA-N | [2] |
Applications in Drug Development
Methyl 2-amino-5-bromobenzoate is a valuable starting material in medicinal chemistry. It is utilized in the synthesis of various compounds with potential therapeutic applications. Notably, it serves as a precursor for:
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PqsD Inhibitors : Derivatives of this compound have been shown to inhibit PqsD, an enzyme in the quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections.[7]
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FabH Inhibitors : It can be used to synthesize 2-benzamidobenzoic acids, which are known inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis.[7]
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Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors : The compound is a building block in the preparation of inhibitors targeting the NS5B RNA polymerase of the Hepatitis C virus.[6]
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Benzothiazines : It is a known intermediate for the synthesis of benzothiazines, a class of compounds with diverse pharmacological activities.[1]
Below is a diagram illustrating the role of Methyl 2-amino-5-bromobenzoate as a key intermediate in the development of potential therapeutic agents.
Caption: Logical workflow of Methyl 2-amino-5-bromobenzoate in drug discovery.
Experimental Protocols
As Methyl 2-amino-5-bromobenzoate is readily available commercially, experimental protocols typically focus on its purification or its use in subsequent synthetic steps.
Purification by Recrystallization
This protocol describes a standard method for purifying commercially obtained Methyl 2-amino-5-bromobenzoate to yield high-purity crystals suitable for sensitive reactions or analytical studies.[1][8]
Methodology:
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Dissolution: Gently heat a minimal amount of methanol in a flask. Add the crude Methyl 2-amino-5-bromobenzoate to the warm solvent with stirring until it is fully dissolved. Avoid boiling the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, saturated solution to cool slowly to room temperature. The cooling rate can be further reduced by placing the flask in an insulated container. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, collect the light-yellow block-like crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum or in a desiccator to remove all traces of the solvent.
Synthesis of a Derivative: (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid
This protocol is a representative example of how Methyl 2-amino-5-bromobenzoate is used as a starting material in a multi-step synthesis.[2]
Methodology: This is a conceptual outline as the full experimental details require access to the cited literature.
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Acylation: The primary amine group (-NH₂) of Methyl 2-amino-5-bromobenzoate is first acylated. This is typically achieved by reacting it with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. For the target molecule, a derivative of ethoxyacetic acid would be used.
-
Reaction Setup: The reaction is typically carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified, commonly by column chromatography on silica gel, to isolate the desired intermediate.
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Saponification (if required): If the final target is a carboxylic acid, the methyl ester group (-CO₂CH₃) may be hydrolyzed (saponified) using a base like sodium hydroxide, followed by acidification to yield the final acid product.
Safety and Handling
Methyl 2-amino-5-bromobenzoate is classified as an irritant.[5]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a lab coat.[2] When handling the powder, a dust mask is recommended.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.
This guide provides foundational information for researchers. For detailed synthetic procedures and advanced applications, consulting the primary peer-reviewed literature is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-amino-5-bromobenzoate 96 52727-57-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-amino-5-bromobenzoate | C8H8BrNO2 | CID 736224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
